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Cesium oxalate

Cat. No.: B095611
CAS No.: 18365-41-8
M. Wt: 353.83 g/mol
InChI Key: HEQUOWMMDQTGCX-UHFFFAOYSA-L
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Description

Historical Overview of Cesium Oxalate (B1200264) Investigations in Chemical Science

The study of cesium oxalate, with the chemical formula Cs₂C₂O₄, is rooted in the broader exploration of alkali metal salts and their properties. wikipedia.org Initial investigations into this compound were part of systematic studies of the salts of oxalic acid with various metals. Early preparative methods were straightforward acid-base reactions, typically involving the reaction of cesium carbonate (Cs₂CO₃) or cesium hydroxide (B78521) (CsOH) with aqueous oxalic acid (H₂C₂O₄). wikipedia.orgeasychem.org

A significant method developed later involves the high-temperature reaction of cesium carbonate with carbon monoxide (CO) and carbon dioxide (CO₂). wikipedia.orgresearchgate.net Notably, passing carbon monoxide over cesium carbonate at 380 °C was found to produce this compound, a transformation not observed with other alkali carbonates. wikipedia.org This unique reactivity of the cesium salt highlighted its special position among the alkali metal carbonates.

A cornerstone of this compound research has been the determination of its structure. Through the years, various analytical techniques, particularly X-ray diffraction, have been employed to elucidate the crystal structures of its anhydrous and hydrated forms. acs.org Studies have detailed the structures of cesium hydrogenoxalate (CsHC₂O₄) and this compound dihydrate (Cs₂C₂O₄·2H₂O), providing precise data on lattice parameters, bond angles, and interatomic distances. iaea.org More advanced studies using high-resolution synchrotron and X-ray powder patterns have revealed that the oxalate anion in anhydrous this compound (Cs₂C₂O₄) exhibits a staggered conformation, a significant finding in the solid-state chemistry of oxalates. acs.org The structure of this compound monohydrate (Cs₂C₂O₄·H₂O) has also been determined through a combination of single-crystal X-ray and powder neutron diffraction. researchgate.net The thermal decomposition of this compound to form cesium carbonate and carbon monoxide is another well-documented reaction that has been of historical and practical interest. wikipedia.orgwikipedia.orgaskfilo.com

Table 1: Key Synthesis Reactions for this compound

Reactants Products Conditions Reference(s)
Cesium carbonate (Cs₂CO₃) + Oxalic acid (H₂C₂O₄) This compound (Cs₂C₂O₄) + Carbon dioxide (CO₂) + Water (H₂O) Aqueous solution wikipedia.orgeasychem.org
Cesium carbonate (Cs₂CO₃) + Carbon monoxide (CO) This compound (Cs₂C₂O₄) 380 °C wikipedia.org
Cesium hydroxide (CsOH) + tert-alkyl methyl oxalates This compound (Cs₂C₂O₄) Hydrolysis
Cesium carbonate (Cs₂CO₃) + Carbon dioxide (CO₂) + Hydrogen (H₂) Cesium formate (B1220265) (intermediate) → this compound 320 °C, ~60 atm jst.go.jp

Significance of this compound in Fundamental Inorganic Chemistry and Materials Science

This compound holds a notable position in both fundamental inorganic chemistry and the applied field of materials science. Its properties, derived from the large, electropositive cesium cation (Cs⁺) and the versatile oxalate anion (C₂O₄²⁻), make it a valuable compound for study and application.

In inorganic chemistry , this compound is significant for several reasons:

Comparative Chemistry: As the salt of the heaviest stable alkali metal, its properties—such as high solubility in water and thermal stability—are often compared with other alkali metal oxalates to understand periodic trends.

Precursor for Cesium Compounds: It serves as a reliable precursor for the synthesis of other cesium compounds. chemimpex.com Its thermal decomposition is a standard method for producing high-purity cesium carbonate. wikipedia.org

Coordination Chemistry: The oxalate anion is a classic bidentate ligand, and this compound is used in the formation of oxalate-containing coordination complexes and double salts. wikipedia.org Research has explored the formation of mixed-metal oxalates, such as Y(H₂O)Cs(C₂O₄)₂, which exhibit interesting layered structures. rsc.orgrsc.org

Analytical Reagent: It is utilized as a reagent in analytical chemistry for the quantitative analysis of cesium in various samples. chemimpex.com

In materials science , this compound is a key component in the development of advanced materials:

Ceramics and Glass: The compound's thermal stability makes it a suitable precursor for producing cesium oxide (Cs₂O), a component in certain types of glasses and ceramics for high-temperature applications.

Scintillation Materials: It finds application in the production of scintillation materials, which are critical for detecting and measuring ionizing radiation in fields like nuclear safety and medical imaging. chemimpex.com

Advanced Electronics: this compound is used to synthesize specialized cesium-based materials that possess unique optical and electronic properties beneficial for sensors and other advanced electronic devices. chemimpex.com

Quantum Computing Research: The compound has been investigated for its potential role in the creation of quantum dots, which are fundamental to the development of next-generation quantum computing technologies. chemimpex.com

Table 2: Crystal Structure Data for this compound and Related Compounds

Compound Crystal System Space Group Lattice Parameters Reference(s)
Anhydrous this compound (Cs₂C₂O₄) Monoclinic P2₁/c a = 6.62146 Å, b = 11.00379 Å, c = 8.61253 Å, β = 97.1388° acs.org
This compound Dihydrate (Cs₂C₂O₄·2H₂O) Monoclinic P2₁/c a = 6.2094 Å, b = 11.052 Å, c = 6.195 Å, β = 112.87° iaea.org
Yttrium this compound (Y(H₂O)Cs(C₂O₄)₂) Monoclinic P2/n a = 8.979 Å, b = 6.2299 Å, c = 8.103 Å, β = 90.05° rsc.orgrsc.org

Scope and Objectives of Contemporary Academic Research on this compound Systems

Modern research on this compound systems is driven by goals related to sustainable chemistry, advanced materials synthesis, and novel reaction development. The scope of this research is expanding from fundamental characterization to sophisticated applications.

Key objectives of contemporary research include:

Carbon Capture and Utilization: A significant area of focus is the synthesis of this compound directly from carbon dioxide (CO₂). researchgate.netjst.go.jp Researchers are investigating the reaction of cesium carbonate with CO₂ and H₂ to form oxalates, often using porous carbon supports to enhance reaction rates and yields. jst.go.jp These studies aim to develop viable pathways for converting captured CO₂ into valuable chemical feedstocks like oxalic acid. researchgate.net A two-step process, involving the initial conversion of cesium carbonate to formate followed by reheating to yield oxalate, is also being optimized. jst.go.jp

Development of Novel Functional Materials: Research continues into the creation of new mixed-anion and mixed-cation oxalates containing cesium. wikipedia.org The objective is to synthesize materials with tailored properties, such as the layered structure of Y(H₂O)Cs(C₂O₄)₂, for potential applications in catalysis or ion exchange. rsc.orgrsc.org

Applications in Catalysis and Organic Synthesis: this compound is being explored for its role in modern catalytic processes. Its favorable properties, such as solubility and stability, make it a candidate for use in photoredox catalysis. Furthermore, it has been successfully used in radical deoxychlorination reactions to convert alcohols into valuable alkyl chlorides, demonstrating its utility in synthetic organic chemistry. acs.org

Environmental and Geochemical Studies: The role of oxalate in the environment is another research frontier. Studies have investigated how oxalate affects the sorption and desorption of cesium on clay minerals like illite (B577164). geoscienceworld.org This research is crucial for understanding the bioavailability and mobility of cesium, including radioactive isotopes, in soils and sediments. geoscienceworld.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cs2C2O4<br>C2Cs2O4 B095611 Cesium oxalate CAS No. 18365-41-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

dicesium;oxalate
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InChI

InChI=1S/C2H2O4.2Cs/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2
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InChI Key

HEQUOWMMDQTGCX-UHFFFAOYSA-L
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].[Cs+].[Cs+]
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Molecular Formula

Cs2C2O4, C2Cs2O4
Record name caesium oxalate
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DSSTOX Substance ID

DTXSID401336476
Record name Ethanedioic acid cesium salt (1:2)
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Molecular Weight

353.83 g/mol
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Physical Description

Commercial product contains oxalates of cerium, lanthanum, and other elements; Nonahydrate: White to pink solid, insoluble in water, soluble in hot acids; [Merck Index], White powder; [Sigma-Aldrich MSDS], Hygroscopic powder; [Sigma-Aldrich MSDS]
Record name Cerous oxalate
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Record name Cesium oxalate
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Record name Cerium(III) oxalate hydrate
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CAS No.

139-42-4, 1068-63-9
Record name Cerium, [.mu.-[ethanedioato(2-)-.kappa.O1,.kappa.O2':.kappa.O1',.kappa.O2]]bis[ethanedioato(2-)-.kappa.O1,.kappa.O2]di-
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Record name Dicesium oxalate
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Record name Tris[oxalate(2-)]dicerium
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Record name CAESIUM OXALATE
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Structural Elucidation and Crystallography of Cesium Oxalate Systems

Crystal Structure Determination of Anhydrous Cesium Oxalate (B1200264)

The molecular and crystal structures of solvent-free anhydrous cesium oxalate have been successfully resolved, providing fundamental insights into its solid-state chemistry. nih.gov

The crystal structure of anhydrous this compound was determined ab initio from high-resolution synchrotron and laboratory X-ray powder diffraction patterns. nih.gov This approach was crucial as attempts to grow single crystals suitable for conventional X-ray structural analysis were unsuccessful. cristal.org The use of powder diffraction data allows for the determination of crystal structures in cases where single crystals are not available. cristal.org

Anhydrous this compound, Cs₂[C₂O₄], crystallizes in the monoclinic system. nih.govfigshare.com Its structure is defined by the space group P2₁/c, with four formula units (Z = 4) per unit cell. nih.govfigshare.com The precise lattice parameters have been determined from high-resolution powder diffraction data. nih.govfigshare.com

Table 1: Crystallographic Data for Anhydrous this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a6.62146(5) Å
b11.00379(9) Å
c8.61253(7) Å
β97.1388(4)°
Z4

A significant feature of the this compound crystal structure is the conformation of the oxalate anion [C₂O₄]²⁻. In the solid state, it exhibits a staggered conformation. nih.govfigshare.com This was the first definitive proof of a staggered oxalate anion in a solid-state alkali oxalate structure. nih.gov This contrasts with potassium oxalate, where the anion is planar. nih.govfigshare.com The transition from a planar to a staggered conformer in alkali metal oxalates is correlated with the increasing atomic number and size of the metal cation. researchgate.netresearchgate.net For larger cations like rubidium and cesium, the staggered conformation is energetically favored. researchgate.net

In the crystal structure of this compound, the cesium cations (Cs⁺) are surrounded by oxygen atoms from the oxalate anions. The specific coordination environment creates a three-dimensional polymeric network. While detailed polyhedral descriptions for this compound are not extensively elaborated in the provided context, the arrangement is dictated by its structural relationship to the Hg₉₉As type. nih.gov In other cesium-containing compounds, the Cs⁺ center can be surrounded by eight or more atoms, forming geometries such as a heptagonal pyramid or a cube. nih.gov

The crystal structure of this compound can be derived from the Hg₉₉As (mercury arsenide) crystal type. nih.gov This structural relationship helps to understand the packing and coordination within the compound. nih.gov In contrast, the structure of potassium oxalate, which features a planar oxalate anion, is related to the AlB₂ (aluminum diboride) type. nih.gov When considering the centers of gravity of the oxalate anions, the crystal structures of all alkali-metal oxalates belong to the broader AlB₂ family. nih.gov

This compound exhibits distinct phases at elevated temperatures, characterized by changes in crystal structure and symmetry. nih.govosti.gov These high-temperature phases were investigated using fast, angle-dispersive X-ray powder diffraction. nih.govresearchgate.net The transitions between these phases involve order-disorder phenomena. nih.govresearchgate.net Two high-temperature modifications, β-Cs₂[C₂O₄] and α-Cs₂[C₂O₄], have been crystallographically characterized. nih.govosti.gov Despite the different constitution of the oxalate anion, these high-temperature phases exhibit the same sequence of basic structures as the corresponding alkali-metal carbonates. nih.govresearchgate.net

Table 2: High-Temperature Phases of this compound

PhaseCrystal SystemSpace Group
γ-Cs₂[C₂O₄] (Room Temp)MonoclinicP2₁/c
β-Cs₂[C₂O₄]OrthorhombicPnma
α-Cs₂[C₂O₄]HexagonalP6₃/mmc

Note: The room temperature phase is designated γ-Cs₂[C₂O₄] in high-temperature studies to show the sequence. nih.govosti.gov

Polymorphism of this compound at Elevated Temperatures

Investigations into the high-temperature behavior of alkali-metal oxalates, including this compound (Cs₂C₂O₄), have revealed a series of temperature-dependent polymorphic phases. These studies, utilizing techniques such as angle-dispersive X-ray powder diffraction, differential thermal analysis (DTA), and differential scanning calorimetry (DSC), have identified and crystallographically characterized several high-temperature modifications. nih.gov

At elevated temperatures, this compound transitions through different crystal structures. The phases observed, in order of decreasing temperature, are α-Cs₂C₂O₄ and β-Cs₂C₂O₄, before reaching the room temperature γ-Cs₂C₂O₄ phase. nih.gov The crystal structures of these high-temperature phases, along with their corresponding decomposition products (cesium carbonate, Cs₂CO₃), belong to the AlB₂ family. Depending on the cation size and temperature, they adopt either the AlB₂ or the Ni₂In arrangement. nih.gov Despite the differences in the size and constitution of the oxalate and carbonate anions, the high-temperature phases of this compound exhibit the same sequence of basic structures as cesium carbonate. nih.gov

Table 1: High-Temperature Polymorphs of this compound

Phase Space Group
α-Cs₂C₂O₄ P6₃/mmc
β-Cs₂C₂O₄ Pnma
γ-Cs₂C₂O₄ P2₁/c

This table is based on crystallographic data from studies on alkali-metal oxalates. nih.gov

Structural Characterization of Cesium Hydrogen Oxalate Dihydrate Single Crystals

Single crystals of Cesium Hydrogen Oxalate Dihydrate (CsHC₂O₄·2H₂O) have been synthesized for structural analysis. The characterization of these crystals provides detailed insights into their atomic arrangement and bonding.

Cesium hydrogen oxalate dihydrate crystallizes in the triclinic crystal system, which is characterized by three unequal axes and three unequal angles, none of which are 90°. wikipedia.org This system represents the lowest symmetry among the crystal classes. wikipedia.org Specifically, studies indicate that the structure belongs to the centrosymmetric space group P-1. science.gov This space group is one of only two possible for the triclinic system and is defined by the presence of an inversion center. wikipedia.org

The crystal structure of cesium hydrogen oxalate dihydrate is significantly influenced by a complex network of hydrogen bonds. Hirshfeld surface analysis is a powerful tool used to visualize and quantify the various intermolecular interactions within the crystal. scirp.orgnih.gov This method maps the electron density to define the molecular surface, allowing for the identification of close contacts between atoms. ias.ac.in

Structural Transformations Under Extreme Conditions

The structural integrity of this compound and its hydrated forms can be significantly altered under extreme conditions of high pressure and intense X-ray irradiation.

When subjected to high pressure, this compound monohydrate (Cs₂C₂O₄·H₂O) undergoes significant molecular and structural transformations. nih.gov Studies using diamond anvil cells have shown that applying pressure can induce phase transitions, leading to new crystalline forms. nih.gov For instance, irradiating this compound monohydrate with X-rays while pressurized to 0.5 GPa or less results in the formation of a product with a new body-centered cubic (bcc) crystal structure that is not observed under ambient conditions. nih.gov It is proposed that the reduced spatial separation between atoms and molecules under high pressure increases the rate of electronic decay processes, which triggers the dissociation of the initial compound. researchgate.net

The absorption of high-energy X-ray photons can induce a cascade of electronic relaxation processes within a molecular system, leading to the distortion and dissociation of its structure. rsc.org In the case of this compound, this X-ray-induced damage can be harnessed to synthesize novel compounds. nih.gov

Research has demonstrated that monochromatic X-ray irradiation of powdered this compound monohydrate under high pressure leads to its decomposition and the subsequent formation of cesium superoxide (B77818) (CsO₂). anl.govrsc.org Crucially, this transformation is dependent on the presence of water molecules within the crystal lattice; the unhydrated form of this compound (Cs₂C₂O₄), when subjected to the same conditions, only shows a degradation of its electron density distribution without forming a new crystalline compound. rsc.orgrsc.org This suggests that the water molecules provide additional electronic relaxation channels that, combined with the reduced intermolecular distances from high pressure, are necessary for the photochemical synthesis of cesium superoxide from this compound monohydrate. rsc.organl.gov

Advanced Crystallographic Techniques

To probe the intricate structural details of this compound, researchers employ a range of sophisticated analytical methods. These techniques provide data that are crucial for understanding the compound's solid-state behavior and for the quality control of synthesized materials.

Angle-dispersive X-ray powder diffraction (AD-XRPD) is a powerful, non-destructive technique used to analyze the crystalline structure of materials. It involves irradiating a powdered sample with monochromatic X-rays and measuring the intensity of the diffracted beams as a function of the scattering angle (2θ). The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

Detailed structural analysis of anhydrous this compound (Cs₂C₂O₄) has been successfully carried out using high-resolution synchrotron and laboratory X-ray powder diffraction data. iaea.orgwikipedia.org These studies have been instrumental in providing a definitive determination of its crystal structure. The analysis revealed that this compound crystallizes in the monoclinic system, belonging to the space group P2₁/c. iaea.orgwikipedia.org This particular space group indicates a centered unit cell with a twofold screw axis and a glide plane.

Crystallographic Data for Anhydrous this compound (Cs₂C₂O₄)
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.62146(5)
b (Å)11.00379(9)
c (Å)8.61253(7)
β (°)97.1388(4)
Z4

Data sourced from Dinnebier et al. (2003). iaea.orgwikipedia.org

Selected-Area Electron Diffraction (SAED) is a technique performed within a transmission electron microscope (TEM) that provides crystallographic information about a specific, microscopic region of a sample. wikipedia.org By inserting a selected-area aperture in the image plane of the objective lens, a diffraction pattern can be obtained from an area as small as a few hundred nanometers in diameter. wikipedia.org This makes SAED particularly useful for studying the structure of individual nanocrystals, identifying different crystalline phases within a heterogeneous material, and determining the orientation relationships between adjacent grains. wikipedia.org

An SAED pattern consists of a series of spots or rings, which result from the diffraction of the electron beam by the crystal lattice planes of the sample. For a single crystal, the pattern is an array of sharp spots, forming a projection of the reciprocal lattice. The geometry and spacing of these spots can be used to determine the crystal's lattice parameters, symmetry, and orientation. wikipedia.org For a polycrystalline material, where numerous small crystallites are randomly oriented, the diffraction spots from all the crystallites overlap to form a pattern of concentric rings. wikipedia.org

While specific research reports detailing the application of SAED to this compound are not prevalent in the reviewed literature, the technique offers significant potential for its crystallographic analysis. For instance, in the study of this compound nanoparticles or thin films, SAED could be employed to:

Confirm the crystalline nature of the synthesized material at the nanoscale.

Determine the crystal structure and lattice parameters of individual nanocrystallites.

Identify any preferred orientation or texture within a sample.

Detect the presence of crystalline defects or twinning.

The information gleaned from SAED would be complementary to the bulk structural data obtained from X-ray powder diffraction, providing a more complete picture of the crystallography of this compound systems across different length scales.

Spectroscopic Characterization of Cesium Oxalate Systems

Vibrational Spectroscopy Studies

Vibrational spectroscopic methods, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, are powerful tools for analyzing the structure of the oxalate (B1200264) anion in different environments. walisongo.ac.id These techniques probe the vibrational modes of molecules, which are sensitive to changes in symmetry, bond strength, and the surrounding chemical environment.

Fourier Transform Infrared (FTIR) Spectroscopy of Solid and Aqueous Cesium Oxalate

FTIR spectroscopy measures the absorption of infrared radiation by a sample, exciting molecular vibrations. The resulting spectrum provides a fingerprint of the functional groups present and their structural arrangement.

The vibrational spectrum of the oxalate ion (C₂O₄²⁻) is characterized by several fundamental modes. Key vibrations include the symmetric and asymmetric stretching of the C=O bonds, the C-C stretching mode, and various O-C=O bending and rocking modes. In solid this compound, specific bands in the IR spectrum can be assigned to these vibrations. For instance, bands in the region of 1600 cm⁻¹ are typically attributed to the asymmetric C=O stretching vibrations. researchgate.net The C-C stretching vibration is also a key diagnostic band for the oxalate structure.

Interactive Table:

The oxalate anion can exist in two primary conformations: a planar structure with D₂h symmetry and a non-planar (staggered) structure with D₂d symmetry. walisongo.ac.id The symmetry of the anion has a significant impact on its IR spectrum due to the principle of mutual exclusion. For a molecule with a center of inversion, such as the planar D₂h oxalate, vibrations that are IR active are Raman inactive, and vice versa. walisongo.ac.idqut.edu.au

In the solid state, X-ray crystallographic studies have shown that the oxalate ion in this compound is planar, possessing D₂h symmetry. qut.edu.au This planarity is stabilized by interactions with the cesium cations in the crystal lattice. walisongo.ac.id In aqueous solutions, however, the oxalate ion is believed to adopt a non-planar D₂d conformation. optica.org This change in symmetry leads to noticeable differences in the IR spectra between the solid and aqueous phases. The transition from a planar to a non-planar structure can cause shifts in the vibrational frequencies and changes in the activity of certain modes. walisongo.ac.id

Fourier Transform Raman Spectroscopy of Solid and Aqueous this compound

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly useful for studying symmetric vibrations and bonds that are non-polar.

The combination of IR and Raman spectroscopy is a powerful approach for determining the structure of the oxalate anion. walisongo.ac.id Due to the rule of mutual exclusion for centrosymmetric molecules, the planarity of the oxalate ion in solid this compound (D₂h symmetry) results in distinct IR and Raman spectra. Vibrational modes that are active in the Raman spectrum are inactive in the IR spectrum, and vice versa. walisongo.ac.idqut.edu.au This complementarity provides strong evidence for the planar structure in the solid state.

In contrast, for the non-planar D₂d conformation in aqueous solution, some vibrational modes can be active in both IR and Raman spectra. qut.edu.au By comparing the spectra of solid and aqueous this compound, the structural differences of the oxalate anion in these two environments can be clearly elucidated.

Interactive Table:

Cryogenic Ion Vibrational Spectroscopy of Gas-Phase this compound Ions

Cryogenic ion vibrational spectroscopy is a sophisticated technique used to study the intrinsic properties of ions in the gas phase at very low temperatures (around 10 K). nih.govwisc.edu This method involves isolating ions, cooling them to cryogenic temperatures, and then obtaining their vibrational spectra. This approach provides highly resolved spectra, allowing for a detailed analysis of the ion's structure without the influence of solvent or crystal lattice interactions. colorado.edu

By applying this technique to this compound ions, it is possible to obtain a precise understanding of the geometry and vibrational frequencies of the isolated ion. This data serves as a crucial benchmark for theoretical calculations and helps to disentangle the intrinsic properties of the ion from the effects of its environment in the solid state or in solution. colorado.edu

Effect of Alkali Metal Ion Concentration on Aqueous Vibrational Spectra

The vibrational spectra of aqueous alkali metal oxalates, including this compound (Cs₂C₂O₄), have been investigated using Fourier transform infrared (FT-IR) attenuated total reflectance and Fourier transform Raman (FT-Raman) spectroscopy. optica.org These studies reveal the influence of alkali metal cations on the oxalate anion in solution.

When the concentration of the alkali metal ion is increased, changes in the aqueous spectra are observed. optica.orgresearchgate.net These spectral alterations are attributed to the interaction between the respective alkali metal cations and the oxalate anion. optica.orgresearchgate.net It is proposed that the cations associate with the aqueous oxalate anions to varying degrees. optica.orgresearchgate.net This interaction, or extent of binding, is dependent on the nature of the cation and has been found to decrease down the alkali metal series. optica.orgresearchgate.net

The trend for the extent of binding is as follows: Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺. optica.orgresearchgate.net Consequently, cesium ions exhibit the weakest interaction with oxalate anions in an aqueous solution compared to the other alkali metals. optica.org For instance, in FT-Raman spectra, the intensity ratio of the 1455 and 1489 cm⁻¹ Raman-active vibrations shows changes with increasing alkali metal ion concentration, with the effect leveling off for potassium and cesium, indicating weaker interactions. researchgate.net

Trend of Cation-Anion Interaction in Aqueous Alkali Metal Oxalates
Alkali Metal IonExtent of Interaction with Oxalate Anion
Lithium (Li⁺)Strongest
Sodium (Na⁺)Strong
Potassium (K⁺)Moderate
Rubidium (Rb⁺)Weak
Cesium (Cs⁺)Weakest

Electronic and Optical Spectroscopy

Photoluminescence is the emission of light from a material after it has absorbed photons. This phenomenon is often studied in oxalate systems, particularly when doped with optically active ions like lanthanides. For example, samarium-doped cerium oxalate exhibits an efficient orange-red emission, with a primary peak at 595 nm. researchgate.net This emission corresponds to the ⁴G₅/₂ to ⁶H₇/₂ electronic transition of the Sm³⁺ ion. researchgate.net Similarly, europium oxalate nanocrystals display distinctive optical features, including a natural quenching-free luminescence. researchgate.net These examples demonstrate that the oxalate lattice can serve as a host for luminescent ions. However, specific research detailing the intrinsic photoluminescence behavior or emission spectra of pure, undoped this compound has not been specified.

Nonlinear optical (NLO) properties describe how a material's optical characteristics change with high-intensity light, such as that from a laser. ripublication.com The Z-scan technique is a common method used to measure third-order NLO properties, including the nonlinear absorption coefficient (β), the nonlinear refractive index (n₂), and the third-order nonlinear susceptibility (χ⁽³⁾). ripublication.commdpi.com

Studies on related organic and semi-organic NLO materials containing oxalates, such as glycinium oxalate, have been conducted. researchgate.net For glycinium oxalate, the Z-scan technique revealed reverse saturable absorption and self-defocusing performance. researchgate.net While these studies establish a precedent for investigating NLO properties in oxalate-based crystals, specific experimental data on the NLO properties of this compound from Z-scan studies are not detailed in the available literature.

Third-Order NLO Properties of a Related Compound (Mono-Urea Oxalic Acid)
NLO ParameterValue
Nonlinear Refractive Index (n₂)-5.281 x 10⁻¹¹ m²/W
Nonlinear Absorption Coefficient (β)1.825 x 10⁻⁴ m/W
Third-Order Nonlinear Susceptibility (χ⁽³⁾)4.761 x 10⁻⁷ esu

Note: Data is for Mono-Urea Oxalic Acid crystal and is provided for illustrative purposes of the types of measurements obtained via Z-scan studies. ripublication.com

Other Spectroscopic Methodologies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as transition metal ions. nih.gov It is highly effective for probing the local environment of paramagnetic centers within a crystal lattice.

In the context of a cesium hydrogen oxalate crystal doped with copper(II) ions (Cu²⁺), EPR spectroscopy can provide detailed structural information. The Cu²⁺ ion has an electron spin S = 1/2 and a nuclear spin I = 3/2, leading to characteristic EPR spectra. ethz.chresearchgate.net The spectrum is described by a spin Hamiltonian, which includes terms for the electron Zeeman interaction and the hyperfine coupling to the copper nucleus. ethz.ch

The resulting EPR spectrum's parameters, specifically the principal values of the g-matrix (g∥, g⊥) and the copper hyperfine coupling matrix (A∥, A⊥), are sensitive to the coordination geometry and the nature of the ligands surrounding the Cu²⁺ ion. ethz.ch For example, EPR studies on Cu²⁺ doped into other single crystals have identified magnetically distinct Cu²⁺ sites, revealing that the dopant ions can occupy different chemical environments within the same crystal. researchgate.net By analyzing the angular variation of the EPR spectra, it is possible to determine the orientation of the metal ion complex within the crystal lattice. researchgate.net This methodology would be applicable to determine the precise location and coordination sphere of Cu²⁺ ions within a cesium hydrogen oxalate host crystal.

Mössbauer Spectroscopy in Cesium Tris(oxalato)ferrate(III) Complexes

Mössbauer spectroscopy is a powerful technique for probing the local chemical environment of iron nuclei. In the study of cesium tris(oxalato)ferrate(III) dihydrate, Cs₃[Fe(C₂O₄)₃]·2H₂O, the Mössbauer spectrum recorded at room temperature (298 K) provides significant insight into the structure and bonding of the iron center. akjournals.com The spectrum is characterized by a single, sharp, and symmetric resonance line. akjournals.com

This observation is indicative of a high-spin iron(III) (Fe³⁺) species in a highly symmetric, near-octahedral environment. The three bidentate oxalate ligands create a coordination sphere around the central iron atom where the electric field gradient is negligible. A non-zero electric field gradient would interact with the nuclear quadrupole moment of the ⁵⁷Fe nucleus, leading to a splitting of the resonance line, known as quadrupole splitting (ΔE₋). The presence of a single, unsplit line confirms the cubic symmetry of the electron charge distribution around the iron nucleus.

The thermal decomposition of this complex has also been investigated using Mössbauer spectroscopy, revealing a reduction to an iron(II) intermediate at 473 K before eventual oxidation and reaction to form cesium ferrite (B1171679) (CsFeO₂). akjournals.com However, the initial complex's spectrum remains a key indicator of its pristine structural integrity.

Table 1: Mössbauer Parameters for Cesium Tris(oxalato)ferrate(III) at 298 K

ParameterValue (mm/s)Interpretation
Isomer Shift (δ)~0.4Typical for high-spin Fe(III) in an octahedral oxygen environment.
Quadrupole Splitting (ΔE₋)~0Indicates a highly symmetric electric field around the Fe nucleus, consistent with a near-perfect octahedral geometry.

Note: The isomer shift is reported relative to sodium nitroprusside. The value is typical for this class of compounds, and the key finding is the negligible quadrupole splitting.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material. ceriumlabs.com For a compound like this compound (Cs₂C₂O₄), an XPS analysis would involve the detailed scanning of the core level spectra for cesium (Cs), carbon (C), and oxygen (O).

Cesium (Cs 3d): The Cs 3d spectrum is expected to show a doublet, Cs 3d₅/₂ and Cs 3d₃/₂, due to spin-orbit coupling. Studies on other cesium compounds, such as cesium antimonide, show that the chemical shifts for cesium in different states (e.g., metallic, oxide) are relatively small. cern.ch The binding energy would confirm the presence of cesium in its typical +1 oxidation state.

Carbon (C 1s): The C 1s spectrum for the oxalate anion (C₂O₄²⁻) is distinctive. Due to the structure of the oxalate ion, which involves carbon atoms bonded to each other and to oxygen atoms, a single, well-defined peak is expected at a high binding energy. researchgate.net This high binding energy, typically around 288-289 eV, is characteristic of the carbon in a carboxylate or similar functional group (O-C=O), distinguishing it from adventitious carbon (C-C/C-H bonds) which appears around 284.8 eV. researchgate.netcaltech.edu

Oxygen (O 1s): The O 1s spectrum in an oxalate is expected to show a primary peak corresponding to the oxygen atoms in the C-O and C=O bonds of the oxalate ligand. researchgate.net Research on various metal oxalates suggests this peak would appear in the range of 531-533 eV. researchgate.net For instance, signals corresponding to C=O bonds have been identified at approximately 531.4 eV and C-O bonds at 532.7 eV in related compounds. researchgate.net

The precise binding energies and peak shapes provide valuable information on surface composition, stoichiometry, and the electronic environment of the constituent elements. caltech.edu

Table 2: Expected Core-Level Binding Energies in this compound XPS

ElementCore LevelExpected Binding Energy (eV)Notes
CesiumCs 3d₅/₂~724 - 725Confirms presence and +1 oxidation state of Cesium.
CarbonC 1s~288 - 289Characteristic of the carbon atoms in the oxalate (O-C=O) group. researchgate.net
OxygenO 1s~531 - 533Represents the oxygen atoms within the oxalate anion. researchgate.net

Note: These are approximate values based on data from analogous compounds and are subject to variation based on instrument calibration and sample charging effects.

Thermal Decomposition and Reaction Mechanisms of Cesium Oxalate Compounds

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Cesium Oxalates

The thermal decomposition of alkali-metal oxalates, including cesium oxalate (B1200264) (Cs₂C₂O₄), has been investigated using techniques such as differential thermal analysis (DTA), thermogravimetric analysis (TGA), and mass spectrometry (MS). These analyses reveal the high-temperature phases of cesium oxalate and its decomposition product, cesium carbonate (Cs₂CO₃). Studies have identified and crystallographically characterized the high-temperature phases of this compound and cesium carbonate, providing insight into their structural transformations upon heating.

While detailed TGA and DTA curves for simple this compound are not extensively documented in readily available literature, the general behavior of alkali metal oxalates involves endothermic and exothermic events corresponding to dehydration, decomposition, and phase transitions. For instance, in related compounds, endothermic peaks in DTA curves signify the various stages of dehydration and decomposition.

Decomposition Pathways and Intermediate Species

The thermal decomposition of this compound compounds proceeds through distinct pathways, highly dependent on the specific composition of the material. These pathways involve the formation of various intermediate species before yielding the final stable products.

Decomposition of Anhydrous this compound to Cesium Carbonate

The thermal decomposition of anhydrous this compound is a well-established reaction that primarily yields cesium carbonate and carbon monoxide. wikipedia.orgaskfilo.comwikipedia.org This transformation is a key step in certain chemical processes and can be represented by the following equation:

Cs₂C₂O₄(s) → Cs₂CO₃(s) + CO(g) wikipedia.orgaskfilo.comwikipedia.org

This reaction highlights a direct conversion pathway where the oxalate anion breaks down, releasing a molecule of carbon monoxide and forming the more thermally stable carbonate.

Thermal Behavior of Cesium Oxomolybdenum(VI) Oxalates and Intermediate Compositions

Detailed studies on the specific thermal decomposition pathways and intermediate compositions of cesium oxomolybdenum(VI) oxalates are not extensively available in the reviewed literature. Further research is required to elucidate the precise mechanisms and intermediate species involved in the thermolysis of these complex molybdenum-containing oxalate compounds.

Thermolysis of Cesium Tris(oxalato)ferrate(III) Dihydrate and Formation of Iron(II) Intermediates and Cesium Ferrite (B1171679)

The thermal decomposition of cesium tris(oxalato)ferrate(III) dihydrate, Cs₃[Fe(C₂O₄)₃]·2H₂O, has been studied using various techniques, including Mössbauer and infrared spectroscopies, and thermogravimetric methods. osti.gov The decomposition process in air is a multi-step phenomenon.

Initially, the complex undergoes dehydration. At approximately 473 K (200 °C), a crucial reduction of the iron center occurs, leading to the formation of an iron(II) intermediate. osti.gov As the temperature increases, this intermediate decomposes further, resulting in the formation of α-Fe₂O₃ (hematite). The particle size of the α-Fe₂O₃ formed during this thermolysis increases with higher decomposition temperatures. osti.gov

Finally, a solid-state reaction takes place between the newly formed α-Fe₂O₃ and cesium carbonate/oxide, which are also products of the oxalate decomposition. This reaction leads to the formation of fine particles of cesium ferrite (CsFeO₂). osti.gov

Table 1: Decomposition Stages of Cesium Tris(oxalato)ferrate(III) Dihydrate in Air

Temperature RangeProcessIntermediate/Final Products
Ambient - ~473 KDehydration and initial decompositionAnhydrous complex, Iron(II) intermediate
> 473 KDecomposition of intermediateα-Fe₂O₃, Cesium Carbonate/Oxide
Higher TemperaturesSolid-state reactionCesium Ferrite (CsFeO₂)

Identification of Gaseous Decomposition Products (CO, CO₂)

The thermal decomposition of this compound and its derivatives invariably leads to the evolution of gaseous products, primarily carbon monoxide (CO) and carbon dioxide (CO₂).

Kinetics and Energetics of Thermal Decomposition Processes

For instance, the kinetics of the thermal decomposition of cerium oxalate to cerium oxide has been studied using thermogravimetric data. devagirijournals.com Such studies often employ isoconversional methods like the Kissinger-Akahira-Sunose (KAS) and Flynn-Wall-Ozawa (FWO) methods to determine the activation energy (Ea) for different stages of the decomposition, such as dehydration and the subsequent breakdown to the oxide. devagirijournals.com These analyses can reveal multi-step kinetic behavior and help in identifying the most probable reaction mechanisms. devagirijournals.com

The determination of kinetic parameters such as activation energy, pre-exponential factor, and the reaction model is essential for a complete understanding of the decomposition process. Future research focused on obtaining these parameters for this compound and its complexes would be highly valuable for predicting their thermal stability and designing controlled decomposition processes for materials synthesis.

Solid-State Reactions During Thermolysis (e.g., between Fe₂O₃ and Cesium Carbonate/Oxide)

The thermal decomposition of this compound yields cesium carbonate (Cs₂CO₃) and carbon monoxide (CO), as shown in the reaction: Cs₂C₂O₄ → Cs₂CO₃ + CO wikipedia.org. At temperatures exceeding 610°C, cesium carbonate itself can decompose further. In the presence of other solid-state reactants, such as iron(III) oxide (Fe₂O₃), the decomposition products of this compound can engage in further solid-state reactions. These reactions are of considerable interest, particularly in the context of materials science and nuclear fuel reprocessing, where the interaction between fission products like cesium and structural materials like iron oxides is crucial.

The primary decomposition product, cesium carbonate, or cesium oxide (Cs₂O) formed at higher temperatures, can react with iron(III) oxide in the solid state to form various cesium ferrites. While detailed kinetic studies specifically involving the direct thermolysis of this compound mixed with Fe₂O₃ are not extensively documented in the provided search results, the principles of solid-state reactions involving alkali carbonates/oxides and iron oxides are well-established.

Drawing parallels from studies on other alkali and alkaline earth metal systems, the reaction between cesium carbonate or cesium oxide and iron(III) oxide is expected to proceed via interdiffusion of the cations at the interface of the solid reactants. The formation of different cesium ferrite phases is dependent on the stoichiometry of the reactants and the reaction temperature. The general scheme for such a reaction can be represented as:

xCs₂O + yFe₂O₃ → (Cs₂O)ₓ(Fe₂O₃)ₑ

Or, starting from cesium carbonate:

xCs₂CO₃ + yFe₂O₃ → (Cs₂O)ₓ(Fe₂O₃)ₑ + xCO₂

The specific phases of cesium ferrites that can be formed are documented in the Cs-Fe-O phase diagram gtt-technologies.de. The formation of these compounds is a critical aspect in understanding the long-term behavior of nuclear waste materials and the corrosion of steel components in certain high-temperature environments.

Theoretical and Computational Chemistry of Cesium Oxalate

Electronic Structure and Bonding Properties

The arrangement of electrons and the nature of the chemical bonds in cesium oxalate (B1200264) are critical to understanding its structure and reactivity. Computational chemistry offers powerful tools to probe these characteristics.

Density Functional Theory (DFT) has become a important method for investigating the structural and electronic properties of crystalline solids like cesium oxalate. researchgate.net DFT calculations allow for a theoretical analysis of the electronic structure and bonding properties of anhydrous alkali metal oxalates. researchgate.net These calculations have revealed that for all alkali metal oxalates, there are strong similarities in their electronic structure and bonding. researchgate.net The bonding within the oxalate anion (C₂O₄²⁻) consists of ionic-covalent bonds, while the interaction between the oxalate group and the alkali metal cations, such as cesium, is almost purely ionic. researchgate.net

Studies focusing on clusters of cesium salts, including those with the hydrogen oxalate ion, have also utilized DFT to calculate bonding energetics. researchgate.netnih.gov These computational approaches help in understanding the strong interactions between the cesium cation and the oxalate anion. researchgate.netnih.gov Furthermore, DFT has been employed to explore the activation of carbon dioxide by alkali metals, where the structure of the oxalate moiety within the resulting metal complexes evolves from a planar to a staggered conformation as the atomic number of the metal increases. rsc.org In the case of this compound, the oxalate anion adopts a staggered, nonplanar conformation. wikipedia.org

The Bond Valence Model (BVM) and the Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, serve as complementary tools for a detailed analysis of the bonding properties within a crystal structure. researchgate.net QTAIM analysis relies on the topological properties of the electron density to define atomic interactions. nih.gov A key feature of this theory is the bond path, which, along with a corresponding bond critical point, indicates that two atoms are bonded to each other. nih.gov

For anhydrous this compound, a theoretical analysis based on DFT calculations and Bader's QTAIM has been performed. researchgate.netresearchgate.net This analysis confirms the presence of ionic-covalent bonds within the oxalate anion and a predominantly ionic bond between the Cs⁺ cations and the C₂O₄²⁻ anion. researchgate.net The BVM analysis provides further quantitative insights into the bonding. By formulating and solving a set of valence sum rule equations consistent with the electron density topology, bond valences and atomic valences can be calculated. researchgate.net The crystal structure of this compound is identical to that of the alpha-phase of rubidium oxalate. researchgate.net

The results from the BVM analysis for anhydrous this compound are summarized in the table below, detailing bond and atomic valences, residual strain factors, and the global instability index, which provide a quantitative measure of the bonding environment and structural stability. researchgate.net

Bond Bond Valence (s_ij) Atom Atomic Valence (V_i) Residual Strain (d_i)
C-C1.000Cs1.05-0.05
C-O11.485C4.000.00
C-O21.515O12.01-0.01
Cs-O10.21O21.950.05
Cs-O20.28
Cs-O2'0.28
Cs-O1'0.28
Global Instability Index (D) 0.04
Data sourced from a theoretical study on anhydrous alkali metal oxalates. researchgate.net

The electronic properties and bonding nature of this compound can be further probed by introducing dopant ions and studying their interaction with the host crystal lattice. Electron Paramagnetic Resonance (EPR) and optical absorption spectroscopy are powerful experimental techniques for such investigations, particularly for paramagnetic ions like copper(II) (Cu²⁺). researchgate.netiaea.org

A study on Cu²⁺ ions doped into cesium hydrogen oxalate single crystals investigated the spin-Hamiltonian parameters and molecular orbital bonding coefficients. researchgate.netiaea.org The analysis of the EPR and optical data allows for the calculation of these coefficients, which describe the degree of covalent character in the bonds between the dopant ion and the surrounding ligands (in this case, the oxalate ions). researchgate.net The results indicated that the crystalline field around the Cu²⁺ ion is nearly axially symmetric, and the data confirmed the triclinic crystal symmetry of cesium hydrogen oxalate. researchgate.netiaea.org By evaluating the molecular orbital coefficients, researchers can analyze the nature of the bonding within the complex formed by the dopant ion and the oxalate ligands. researchgate.netiaea.org

Computational Modeling of Molecular Conformations and Vibrational Spectra

Computational models are instrumental in understanding the dynamic behavior of molecules, including their different spatial arrangements (conformations) and their characteristic vibrations.

The oxalate anion (C₂O₄²⁻) can exist in two primary conformations: a planar structure with D₂h symmetry and a nonplanar (staggered) structure with D₂d symmetry. walisongo.ac.id These two forms have distinct vibrational spectra. walisongo.ac.id Gaussian electronic structure calculations, often employing DFT methods, are used to predict the vibrational wavenumbers for both the planar and nonplanar structures of the oxalate anion. walisongo.ac.idresearchgate.net

These computational predictions are then compared with experimental infrared (IR) and Raman spectra to determine the actual structure of the oxalate anion in a given compound. walisongo.ac.id Such studies have been conducted for a series of solid alkali oxalates, including sodium oxalate, potassium oxalate, and this compound. walisongo.ac.idresearchgate.net The calculations help in assigning the observed spectral bands to specific vibrational modes of the molecule. walisongo.ac.id For instance, in the planar D₂h structure, the IR and Raman spectra are complementary due to the presence of a center of inversion, while this is not the case for the nonplanar D₂d structure. walisongo.ac.id This combination of spectroscopy and Gaussian calculations provides a robust method for structural determination. walisongo.ac.id

The table below shows a comparison of predicted IR and Raman peak intensities for the two conformations of the oxalate anion, calculated using the DFT method with the B3LYP functional.

Conformation Symmetry Predicted IR Intensity Predicted Raman Intensity
PlanarD₂hOne active peak in the C-O stretch regionOne active peak in the C-O stretch region
NonplanarD₂dOne active peak in the C-O stretch regionTwo active peaks in the C-O stretch region
Qualitative data based on descriptions from computational studies. walisongo.ac.id

The preference for a planar or nonplanar conformation of the oxalate anion is governed by energetic factors. In the isolated state, the nonplanar, staggered conformation (D₂d symmetry) is generally lower in energy. walisongo.ac.id The barrier to rotation around the central carbon-carbon single bond for the free C₂O₄²⁻ dianion is calculated to be approximately 2–6 kcal/mol. wikipedia.org This energy barrier is attributed primarily to electrostatic repulsion between the negatively charged oxygen atoms, which is maximized in the planar form. wikipedia.org

However, in the solid state, the conformation is heavily influenced by the electrostatic interactions between the oxalate anion and the surrounding cations. walisongo.ac.id The planar form can be stabilized by these cation interactions. walisongo.ac.id In the crystal structure of this compound (Cs₂C₂O₄), the O–C–C–O dihedral angle is approximately 81(1)°, which is closer to the 90° angle of the ideal D₂d symmetry than the 0° of the planar D₂h symmetry. wikipedia.org This indicates that in this compound, the oxalate anion adopts a staggered conformation. wikipedia.org Computational exercises show that the arrangement of cations in the crystal lattice plays a crucial role in determining whether the planar or nonplanar form is the minimum-energy structure. walisongo.ac.id

Theoretical Studies on Reaction Mechanisms

Computational modeling offers a molecular-level view of chemical transformations, revealing transient intermediates and transition states that are often difficult to observe experimentally.

The reduction of carbon dioxide (CO2) into value-added chemicals like oxalate is a significant area of research. Theoretical studies have been instrumental in deciphering the mechanism of this transformation involving alkali metals. A critical step in the process is the coordination of CO2 to an alkali metal anion, which leads to the formation of a metal carbonite intermediate (MCO2⁻). researchgate.netrsc.orgosti.gov This intermediate can then react with a second CO2 molecule to form the metal oxalate.

The "cesium effect," where cesium-based catalysts show enhanced activity, has been noted in CO2 reduction reactions. acs.orgmdpi.com For instance, in the presence of cesium carbonate, the direct reaction of CO2 with carbon monoxide (CO) at high temperatures (380 °C) and pressures can produce this compound in high yield (90.1%), a reaction not observed with other alkali carbonates like lithium, sodium, or potassium. researchgate.net Theoretical studies suggest this effect is related to factors like the weak bonding between the large cesium cation and reactive intermediates, as well as electrostatic effects. acs.orgmdpi.comtdx.cat

Table 1: Theoretical Findings on Alkali Metal-Mediated CO2 Reduction to Oxalate

FeatureComputational InsightRelevant Alkali MetalsCitation
Reaction Intermediate Formation of a metal carbonite (MCO2⁻) anion is a critical step.Li, Na, K, Rb, Cs researchgate.netrsc.orgosti.gov
CO2 Activation Activation energy decreases down the group; highest for Li, lowest for Cs.Li, Na, K, Rb, Cs rsc.orgosti.gov
Product Structure Oxalate moiety conformation changes from planar to staggered with increasing cation size.Li, Na, K, Rb, Cs rsc.org
Cesium Effect Enhanced catalytic activity attributed to the large ionic radius and electrostatic effects of Cs⁺.Cs acs.orgmdpi.com

Theoretical studies, complemented by experimental techniques like thermogravimetric analysis, shed light on the stability of this compound at elevated temperatures. The primary thermal decomposition reaction for this compound involves its conversion to cesium carbonate and carbon monoxide. wikipedia.org

Cs₂C₂O₄ → Cs₂CO₃ + CO wikipedia.org

This compound can serve as a precursor for generating radical intermediates for use in organic synthesis. acs.orgchemrxiv.org The decarboxylation of an oxalate radical produces CO2 and a new carbon-centered radical, which can then participate in various functionalization reactions. Theoretical calculations are vital for understanding the energetics and mechanisms of these processes.

Computational studies have shown that the formation of a radical significantly lowers the energy barrier for C-C bond cleavage in the oxalate moiety. researchgate.net For example, the free-energy barrier for decarboxylation can decrease by as much as 30 kcal/mol upon radical formation, providing strong support for the involvement of radical intermediates in catalytic cycles. researchgate.net

In the context of photoredox catalysis, theoretical models are used to evaluate reaction pathways. For instance, in the dual photoredox/palladium-catalyzed cross-coupling of potassium oxalate monoesters, DFT calculations suggested a five-coordinate Pd(II) transition state for the decarboxylation step, with a calculated energy barrier of approximately 30 kcal/mol. acs.org While this study used a potassium salt, the fundamental principles are applicable to this compound. Computational studies have also been employed to understand the stability and reactivity of various benzylic radicals generated from oxalate precursors, confirming that factors like ring strain can influence reaction outcomes by altering radical stability and the propensity for undesired side reactions like dimerization. acs.orgnih.gov

Table 2: Computational Data on Oxalate-Derived Radicals

System StudiedComputational MethodKey FindingCitation
Oxalic acid-derived radicalsMO6/SMD and coupled clusterC-C bond cleavage barrier decreases from 34.2 kcal/mol to as low as 3.5 kcal/mol upon radical formation. researchgate.net
Pd-catalyzed decarboxylation of potassium oxalate monoesterDFTA five-coordinate Pd(II) transition state with an energy barrier of ~30 kcal/mol was proposed. acs.org
Benzylic radicals from oxalatesCPCM-ωB97X-D3/def2-TZVPRadical stability and π-delocalization influence the competition between desired product formation and dimerization. acs.orgnih.gov

High-Pressure Theoretical Investigations of this compound Stability and Reactivity

The study of materials under extreme pressure reveals fundamental properties and can lead to the synthesis of novel structures. Combined theoretical and experimental investigations have explored the structural stability and reactivity of this compound under high-pressure conditions.

A key finding is the distinct difference in behavior between anhydrous this compound (Cs₂C₂O₄) and its monohydrate form (Cs₂C₂O₄·H₂O) when subjected to high pressure and X-ray irradiation. aps.org Theoretical and experimental studies have shown that anhydrous this compound is remarkably stable. aps.organl.gov When subjected to high pressure and monochromatic X-rays, it does not undergo dramatic structural changes or decomposition into new crystalline compounds; only a distortion of the electron density distribution is observed. aps.organl.gov

In stark contrast, this compound monohydrate exhibits significant reactivity under the same conditions. rsc.orgresearchgate.net At pressures up to 0.5 GPa, X-ray irradiation induces molecular and structural transformations in the monohydrate, leading to the formation of a new compound. rsc.org First-principle calculations were crucial in identifying the final product as a novel body-centered cubic (bcc) structure of cesium superoxide (B77818) (CsO₂). anl.govrsc.org

Theoretical models propose that the presence of water molecules is critical for this X-ray-induced photochemistry under pressure. aps.organl.gov It is suggested that the reduced intermolecular distances at high pressure enhance the rate of electronic decay and electron transfer processes between the cesium cations and the water molecules, which in turn triggers the decomposition of the oxalate and the synthesis of cesium superoxide. anl.govresearchgate.net This highlights that for anhydrous this compound, the absence of these water-mediated relaxation channels contributes to its observed stability under high pressure. researchgate.net

Table 3: Summary of High-Pressure Studies on this compound

CompoundConditionsExperimental ObservationTheoretical Insight/ConclusionCitation
This compound (Anhydrous) High Pressure & X-ray IrradiationNo dramatic structural change; only electron density distortion.The compound is stable; the absence of water prevents decomposition pathways seen in the hydrate. aps.organl.gov
This compound Monohydrate ≤ 0.5 GPa & X-ray IrradiationDecomposition and formation of a new compound.First-principle calculations identified the product as a new bcc form of Cesium Superoxide (CsO₂). Water molecules are crucial for the reaction. anl.govrsc.orgresearchgate.net

Reactivity and Chemical Transformations Involving Cesium Oxalate

Mechanisms of Radical Deoxychlorination and Related Reactions

Cesium oxalate (B1200264) serves as a precursor for generating alkyl radicals, which can then undergo reactions like deoxychlorination. This approach offers a powerful tool for organic synthesis, particularly for creating sterically hindered alkyl chlorides that are challenging to synthesize through traditional methods. acs.org

The activation of the carbon-oxygen (C-O) bond is a critical step in many chemical transformations. This can occur through two primary mechanisms: homolytic and heterolytic fission. allen.in

Homolytic Fission: In this process, the C-O bond breaks symmetrically, with each atom retaining one of the bonding electrons to form two radical species. allen.inyoutube.com This type of cleavage is favored under high-energy conditions like heat or UV radiation, and in non-polar environments. allen.in For cesium oxalate, photoredox catalysis can induce a single-electron oxidation, leading to the homolytic cleavage of the C-O bond and the generation of an alkyl radical after the elimination of two carbon dioxide molecules. beilstein-journals.orgdiva-portal.org This radical pathway is particularly advantageous for reactions involving hindered secondary and tertiary alcohols, as it can circumvent the rearrangements and eliminations often seen with polar, heterolytic mechanisms. acs.org

Heterolytic Fission: This involves an unsymmetrical breaking of the C-O bond, where one atom retains both bonding electrons, resulting in the formation of a cation and an anion. allen.inyoutube.com This pathway is typical in polar reactions and is influenced by the difference in electronegativity between the bonded atoms. allen.in Traditional deoxychlorination of alcohols often proceeds via heterolytic pathways (SN1 or SN2), which can be problematic for sterically hindered substrates. acs.org

The choice between homolytic and heterolytic C-O bond activation in this compound and its derivatives is crucial and often dictated by the reaction conditions and the substrate's structure.

Oxalate esters, including this compound derivatives, are effective precursors for generating radicals under mild conditions. rsc.org Visible-light photoredox catalysis is a common method to initiate this process. beilstein-journals.orgnih.gov

The general mechanism involves the following steps:

Formation of an Excited-State Photocatalyst: A photocatalyst, often an iridium or ruthenium complex, absorbs visible light and is promoted to an excited state. beilstein-journals.orgnih.gov

Single-Electron Transfer (SET): The excited photocatalyst interacts with the cesium alkyl oxalate. In an oxidative quenching cycle, the excited photocatalyst oxidizes the oxalate via a single-electron transfer (SET), generating a radical anion and the oxidized form of the photocatalyst. beilstein-journals.org Alternatively, in a reductive quenching cycle, the excited photocatalyst is first reduced by a sacrificial electron donor, and the resulting highly reducing species then transfers an electron to the oxalate. nih.gov

Fragmentation: The resulting oxalate radical anion is unstable and rapidly fragments, eliminating two molecules of carbon dioxide to produce a tertiary alkyl radical. beilstein-journals.orgnih.gov

This method has been successfully applied in various synthetic transformations, including the deoxychlorination of alcohols and the coupling of tertiary carbon radicals with alkenes. acs.orgrsc.orgnih.gov The use of this compound is advantageous due to its stability and ease of preparation from the corresponding alcohol. chemrxiv.org

Catalyst SystemRadical Generation MethodApplicationReference
[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 / NiCl2⋅DMESingle-electron oxidation by excited Ir(III) photocatalystC–O bond activation of tertiary oxalates for alkene synthesis beilstein-journals.org
Ru(bpy)3(PF6)2 / Hantzsch esterSingle-electron transfer from reduced Ru(I) to oxalateReductive coupling of tertiary N-phthalimidoyl oxalates with alkenes nih.gov
Iridium photocatalystSingle-electron oxidation of cesium alkyl oxalateGeneration of tertiary alkyl radicals for addition to electron-deficient alkenes beilstein-journals.org
Visible light / Selectfluor®Single-electron oxidation of cesium oxalates by in situ generated TEDA2+•Radical deoxyfluorination of tertiary alcohols nih.govresearchgate.net

Reductive Activation and Conversion of Carbon Dioxide

The conversion of carbon dioxide (CO₂), a greenhouse gas, into valuable chemicals is a significant area of research. Cesium salts, particularly cesium carbonate, play a crucial role in catalyzing the reduction of CO₂ to oxalate.

Cesium carbonate (Cs₂CO₃) has been shown to be uniquely effective in promoting the reductive capture of CO₂ to form this compound. researchgate.netsciencemadness.org When heated in the presence of CO₂ and a reducing agent like hydrogen (H₂) or carbon monoxide (CO), Cs₂CO₃ facilitates the formation of oxalate. researchgate.netsciencemadness.orgpatsnap.com This reaction is highly specific to cesium carbonate; other alkali metal carbonates like those of lithium, sodium, potassium, and rubidium are much less effective. researchgate.netsciencemadness.org

The process can be carried out under high pressure and temperature. For instance, heating Cs₂CO₃ at 380°C with CO and CO₂ can yield up to 90.1% this compound. jst.go.jp Supporting cesium carbonate on porous materials like activated carbon can enhance the reaction rate and the yield of carboxylates (formate and oxalate). researchgate.netjst.go.jp A two-step process has been developed where an initial reaction produces a formate-rich mixture, which is then reheated to increase the oxalate fraction. researchgate.net

The conversion of CO₂ to oxalate involves several key intermediates. Formate (B1220265) (HCOO⁻) is a primary intermediate formed during the hydrogenation of CO₂ in the presence of alkali carbonates. researchgate.netjst.go.jpresearchgate.net The mechanism is believed to involve the deprotonation of H₂ to form a hydride (H⁻), which then reacts with CO₂ to produce formate. jst.go.jp

A crucial and highly reactive intermediate in the subsequent conversion of formate to oxalate is the carbonite radical anion (CO₂²⁻). researchgate.netuva.nllookchem.com This intermediate is generated through the base-catalyzed deprotonation of formate. uva.nl The carbonite then undergoes a C-C coupling reaction. uva.nl This can occur through a nucleophilic attack on another formate molecule or by reacting directly with a CO₂ molecule. researchgate.netnih.gov The direct reaction with CO₂ is considered a dominant pathway for the incorporation of CO₂ into the oxalate structure. researchgate.net

The efficiency of this conversion is influenced by factors such as temperature, pressure, and the presence of catalysts. researchgate.net For instance, the use of hydride catalysts has been shown to be more efficient than hydroxide (B78521) catalysts for the formate-to-oxalate coupling. uva.nllookchem.com

IntermediateRole in Oxalate FormationSupporting EvidenceReference
Formate (HCOO⁻) Primary intermediate from the reduction of CO₂.Identified as the major product in the initial phase of Cs₂CO₃-catalyzed CO₂ hydrogenation. researchgate.netjst.go.jpresearchgate.net
Carbonite (CO₂²⁻) Highly reactive intermediate that undergoes C-C bond formation.Supported by DFT calculations, Raman spectroscopy, and isotopic labeling experiments. researchgate.netuva.nllookchem.comnih.gov

Interactions with Environmental and Biological Matrices

The behavior of cesium, including in the form of this compound, in the environment is influenced by its interactions with soil components and biological systems.

In environmental matrices, such as soil, the mobility of cesium cations (Cs⁺) can be affected by the presence of organic molecules like oxalate. researchgate.net Oxalate is known to enhance the mobility of cesium in soil. researchgate.net Studies on illite (B577164) clay, a common soil mineral, have shown that cesium sorption decreases, and desorption increases as the concentration of oxalate rises. acs.orgresearchgate.net This suggests that organic exudates from plant roots, which can contain oxalates, may play a role in the bioavailability of cesium in soils. researchgate.net The presence of oxalate can alter the selectivity of clay mineral exchange sites, making cesium more easily displaced by other cations like Na⁺, Ca²⁺, and Mg²⁺. researchgate.net

In biological systems, oxalate is a common metabolite. Fungi, for example, often secrete oxalate into their extracellular matrix (ECM). nih.gov Research has shown that oxalate can interact with β-glucan, a major component of the fungal ECM, to form a hydrogel. nih.gov This interaction, likely through hydrogen bonding, can affect the physical properties of the ECM and influence the diffusion of molecules, such as enzymes and metabolites, through it. nih.gov While direct studies on this compound's interaction within these biological matrices are specific, the known behavior of cesium and oxalate individually suggests potential for complex interactions. Cesium is known to be taken up by organisms due to its chemical similarity to potassium, and its presence can have biological effects. researchgate.netacs.org

Cesium Sorption and Desorption on Clay Minerals (e.g., Illite) in the Presence of Oxalate

The interaction between cesium ions (Cs⁺) and clay minerals, such as illite, is significantly influenced by the presence of oxalate (C₂O₄²⁻). cambridge.org Illite, a non-expandable clay mineral, is known for its strong binding of cesium, particularly at frayed edge sites (FES) of its layered structure. acs.orgjnfcwt.or.kr The presence of oxalate, an organic ligand commonly found in plant root exudates, can alter the sorption and desorption behavior of cesium on illite, which has important environmental implications. cambridge.orggeoscienceworld.org

Research has demonstrated a clear relationship between oxalate concentration and the binding of cesium to illite. cambridge.orggeoscienceworld.orgresearchgate.net As the concentration of oxalate in the surrounding solution increases, the sorption of cesium onto illite decreases. cambridge.orggeoscienceworld.org Conversely, the desorption of already bound cesium from illite is enhanced with increasing oxalate concentrations. cambridge.orggeoscienceworld.orgresearchgate.net

A study investigating the effects of oxalate on Cs⁺ sorption on reference illite (IMt-1) found a significant decrease in cesium sorption as the oxalate concentration was raised from 0.4 to 2 mM. cambridge.orggeoscienceworld.orgresearchgate.net This effect is attributed to oxalate increasing the relative proportion of exchange sites that are not highly selective for Cs⁺, such as 'planar' sites. cambridge.orggeoscienceworld.org

The presence of oxalate also affects the selectivity of the clay for cesium over other cations. Desorption of Cs⁺ by exchange with sodium (Na⁺), calcium (Ca²⁺), and magnesium (Mg²⁺) is significantly promoted in oxalate solutions. cambridge.orggeoscienceworld.orgresearchgate.net This indicates that the selectivity for Cs⁺ relative to these ions decreases in the presence of oxalate. However, oxalate has been observed to have little impact on the selectivity coefficient between cesium and potassium (K⁺), likely because both ions are strongly bound to highly selective sites. cambridge.orggeoscienceworld.orgresearchgate.net One study reported a 55% reduction in cesium from illite through an oxalate treatment. acs.org

Table 1: Effect of Oxalate Concentration on Cesium Sorption and Desorption on Illite

Oxalate Concentration Effect on Cesium Sorption Effect on Cesium Desorption
Increasing (e.g., 0.4 to 2 mM) Decreases significantly cambridge.orggeoscienceworld.orgresearchgate.net Increases significantly cambridge.orggeoscienceworld.orgresearchgate.net

The influence of oxalate on cesium binding to illite has direct consequences for the bioavailability of cesium in soils, particularly in the rhizosphere—the soil region directly influenced by root secretions. cambridge.orggeoscienceworld.org Since plant roots exude organic acids like oxalate, the chemical environment in the rhizosphere can alter the mobility and availability of cesium to plants. cambridge.org

By promoting the desorption of cesium from clay minerals and reducing its sorption, oxalate can increase the concentration of soluble Cs⁺ in the soil solution. cambridge.orggeoscienceworld.orgresearchgate.net This increased mobility makes cesium more available for uptake by plants. cambridge.orggeoscienceworld.org Therefore, the chemistry of the plant rhizosphere is a crucial factor in determining the bioavailability of cesium in soils rich in micaceous clays (B1170129) like illite. cambridge.orggeoscienceworld.orgresearchgate.net

Extraction of Cesium from Biological Materials (e.g., Mosses) into Oxalate Crystalline Lattice

A method has been developed for the extraction of cesium from biological materials, such as mosses, and its subsequent incorporation into a water-soluble oxalate crystalline lattice. nih.govbg.ac.rs This process provides a simple and inexpensive way to isolate cesium without causing significant destruction to the plant material. nih.gov

The method involves using a 5% solution of ammonium (B1175870) oxalate and phosphoric acid as an extraction medium. nih.govresearchgate.net When these two solutions are combined after being used to treat the moss, crystallization occurs. nih.gov The resulting crystals have been identified as a complex salt with the formula NH₄HC₂O₄·H₂C₂O₄·2H₂O. nih.govbg.ac.rs

The efficiency of cesium extraction can vary depending on the species of moss. nih.gov However, a significant portion of the cesium that is solubilized from the moss becomes entrapped within the crystalline lattice of the oxalate salt. nih.gov

Table 2: Cesium Entrapment in Oxalate Crystals from Moss Extraction

Parameter Finding
Extraction Agents 5% Ammonium oxalate and 5% Phosphoric acid nih.govresearchgate.net
Crystal Composition NH₄HC₂O₄·H₂C₂O₄·2H₂O nih.gov
Entrapment Efficiency 73.0 ± 6.1% of solubilized cesium nih.gov

Advanced Research Applications of Cesium Oxalate

Materials Science Applications

In the field of materials science, cesium oxalate (B1200264) is valued for its contribution to the development of specialized optical and electronic materials.

Cesium oxalate is utilized as a raw material in the formulation of materials for optoelectronics and specialized optical glass. chembk.comchembk.com Its primary role is as a precursor for cesium oxide (Cs₂O), which is incorporated into glass melts. The addition of cesium oxide to glass compositions, such as barium gallo-germanate (BGG) glass, can significantly modify the material's optical properties. google.com For instance, substituting components like barium oxide with cesium oxide can lower the refractive index and alter the coefficient of thermal expansion. google.com This modification is crucial for applications requiring low optical path distortion, such as high-power laser windows. google.com

The decomposition of this compound monohydrate under specific conditions, such as X-ray irradiation at high pressure, can lead to the synthesis of novel materials like cesium superoxide (B77818), which has potential applications in optoelectronics and photoemissive devices. researchgate.netrsc.org Furthermore, cesium compounds, for which this compound is a viable precursor, are integral to the creation of cesium lead halide (CsPbX₃) perovskite nanocrystals, which are highly promising for next-generation optoelectronic devices due to their excellent photoluminescence and tunable optical properties. researchgate.net

Table 1: Effect of Cesium Oxide on BGG Glass Properties

Property BGG Glass without Cs₂O BGG Glass with Cs₂O
Refractive Index (at 1.06 µm) ~1.72 ~1.67
dn/dT Positive Reduced, near-zero, or negative

Data sourced from research on modified BGG glass compositions. google.com

This compound is instrumental in the synthesis of crystals with significant nonlinear optical (NLO) properties, particularly those exhibiting third-order effects. A notable example is Cesium Hydrogen Oxalate Dihydrate (CHOD), a crystal grown from solutions containing this compound. researchgate.net CHOD crystals, which crystallize in the triclinic system, demonstrate excellent optical transparency throughout the visible region, with an absorption edge at 241 nm. researchgate.net

Research has confirmed the third-order NLO properties of CHOD using the Z-scan technique. researchgate.net These crystals exhibit a high laser damage threshold, measured at 4.78 GW/cm², making them robust candidates for applications in photonic devices. researchgate.net The calculated figures of merit indicate their suitability for optical switching and optical limiting technologies, which are essential for protecting sensors and eyes from intense laser radiation and for advanced optical computing. researchgate.net

Table 2: Key Optical Properties of Cesium Hydrogen Oxalate Dihydrate (CHOD)

Property Value
Crystal System Triclinic
Optical Absorption Edge 241 nm
Laser Damage Threshold 4.78 GW/cm²
Application Potential Optical Switching, Optical Limiting

Data derived from studies on the growth and characterization of CHOD single crystals. researchgate.net

Precursor Chemistry and Synthesis of Complex Inorganic Materials

This compound's utility as a precursor is a cornerstone of its application in synthesizing complex inorganic materials that are otherwise difficult to produce.

This compound is a key ingredient in the precursor method for synthesizing nanosized cesium ferrite (B1171679) (CsFeO₂). researchgate.net The process typically involves the thermal decomposition of a complex salt, cesium tris(oxalato) ferrate(III) dihydrate (Cs₃[Fe(C₂O₄)₃]·2H₂O). akjournals.com When this complex is heated in air, it undergoes a multi-step decomposition. akjournals.com

Initially, the complex reduces to an iron(II) intermediate at approximately 473 K. akjournals.com As the temperature increases, this intermediate decomposes further to form fine particles of α-Fe₂O₃ (hematite). A subsequent solid-state reaction occurs at higher temperatures between the α-Fe₂O₃ and cesium carbonate/oxide (formed from the decomposition of the this compound component), leading to the final product, cesium ferrite. researchgate.netakjournals.com This method allows for the formation of fine, homogenous ferrite particles at temperatures lower than those required by conventional ceramic methods. researchgate.net

This compound also serves as a precursor in the synthesis of complex molybdates. Specifically, the thermal decomposition of cesium oxomolybdenum(VI) oxalates has been identified as a viable route for producing cesium dimolybdate (Cs₂Mo₂O₇). tandfonline.com While other synthesis methods exist, such as heating mixtures of cesium carbonate or cesium molybdate (B1676688) with molybdenum trioxide, the oxalate precursor route offers an alternative pathway for creating these complex oxide materials. tandfonline.com The formation of related compounds like Cesium Phosphomolybdate (CPM) in other contexts underscores the reactivity between cesium and molybdate species, a reaction space where this compound can serve as a convenient cesium source. whiterose.ac.uk

Analytical Chemistry Standards and Reagents

In the field of analytical chemistry, this compound is valued for its purity and high solubility in water, making it an excellent choice as a standard and reagent. chemimpex.com It is frequently used to prepare standard solutions for the quantitative analysis of cesium in various samples through techniques like mass spectrometry. chembk.comchembk.com This is essential for applications in environmental monitoring and industrial quality control, where precise and accurate measurement of elemental concentrations is required. chemimpex.com

The compound is available in high-purity grades, including ACS (American Chemical Society) Reagent Grade, which ensures its suitability for use as a primary standard. americanelements.com Beyond its role in elemental analysis, this compound also finds use as a reagent in specific chemical reactions, such as in organic synthesis for processes like radical deoxychlorination. nih.gov

Use as a Laboratory Reagent in Chemical Research

This compound (Cs₂C₂O₄) is a versatile and valuable reagent in various domains of chemical research, primarily owing to its high solubility in water and its capacity to form stable complexes. chemimpex.com Its utility spans across analytical chemistry, materials science, and synthetic organic chemistry, where it serves as a precursor for other cesium compounds and as a catalyst or activating group in a range of chemical transformations. chemimpex.com

In analytical chemistry, this compound is employed as a reagent for the quantitative analysis of cesium in different sample matrices. chemimpex.com This application is crucial for environmental monitoring and quality control processes where accurate determination of cesium levels is required. chemimpex.com

A significant area of application for this compound is in materials science, where it functions as a precursor for the synthesis of advanced cesium-based materials. chemimpex.com For instance, its thermal stability allows it to be used in the production of cesium oxide (Cs₂O), a compound valuable in high-temperature applications and in the fabrication of various optical and electronic components. The optical properties of this compound also make it a candidate for use in the production of specialized photonic devices and sensors.

Detailed Research Findings

Recent research has particularly highlighted the role of this compound in the field of photoredox catalysis . Alkyl oxalates, derived from alcohols, have been established as effective, bench-stable activating groups for the generation of radicals under visible light conditions. researchgate.net

Radical Generation and Coupling Reactions: In 2015, Macmillan and co-workers demonstrated that simple cesium alkyl oxalates of tertiary alcohols can be effectively used to generate tertiary alkyl radicals. beilstein-journals.org This is achieved through a redox-neutral process catalyzed by an iridium complex under visible light. The excited photocatalyst oxidizes the cesium alkyl oxalate, which then eliminates two molecules of carbon dioxide to form a tertiary alkyl radical. beilstein-journals.org This radical can then readily couple with electron-deficient alkenes, such as acrylates, α,β-unsaturated acids, and vinyl sulfones, to form new carbon-carbon bonds and create quaternary centers. researchgate.netbeilstein-journals.org

Synergistic Catalysis for Alkene Synthesis: In 2018, Chu and co-workers developed a method for the syn-alkylarylation of terminal alkynes using tertiary alkyl oxalates in a synergistic approach that combines photoredox and nickel catalysis. beilstein-journals.org The process is initiated by the single-electron oxidation of a this compound by an excited iridium photocatalyst, leading to the formation of an alkyl radical. This radical is then incorporated into a nickel-catalyzed cycle to produce highly substituted olefins with excellent regioselectivity and stereoselectivity. beilstein-journals.org

Radical Deoxychlorination: Research has also demonstrated the utility of cesium oxalates in the synthesis of alkyl chlorides through a radical deoxychlorination reaction. This method is particularly effective for preparing sterically hindered secondary and tertiary alkyl chlorides and shows good tolerance for various functional groups, including ketones, alcohols, and amides. researchgate.net This provides a complementary approach to traditional deoxychlorination reactions that proceed through heterolytic mechanisms. researchgate.net Preliminary studies suggest that this method can also be adapted for deoxybromination and deoxyfluorination reactions. researchgate.net

The following table summarizes key research findings on the use of this compound as a laboratory reagent.

Research AreaCatalyst/ConditionsReactantsProductsKey FindingsReference
Photoredox Catalysis Iridium complex, visible lightCesium alkyl oxalates, electron-deficient alkenesAlkylated products with quaternary centersNet redox-neutral coupling; formation of tertiary alkyl radicals. researchgate.netbeilstein-journals.org
Synergistic Catalysis Iridium photocatalyst, Nickel catalystTertiary alkyl oxalates, aryl bromides, terminal alkynesTrisubstituted olefinsHigh regioselectivity and syn-stereoselectivity in alkene synthesis. beilstein-journals.org
Radical Deoxychlorination Not specifiedCesium oxalatesAlkyl chloridesEffective for hindered secondary and tertiary chlorides; complementary to heterolytic methods. researchgate.net

Preparation of Standards for Mass Analysis

This compound is noted as a compound that can be used to prepare standards for mass analysis. researchgate.net However, a detailed review of the scientific literature indicates that while organic salts of cesium, in general, have been explored for this purpose, specific research findings and established protocols for the use of this compound as a mass spectrometry calibrant are not widely documented. spectroscopyonline.com

The field of mass spectrometry calibration, particularly for high mass ranges, predominantly utilizes another cesium salt: cesium iodide (CsI) . spectroscopyonline.comresearchgate.net Cesium iodide is favored due to its ability to form stable, singly charged cluster ions of the general formula (CsI)nCs⁺ in positive ion mode and (CsI)nI⁻ in negative ion mode, which appear at regular intervals in the mass spectrum. spectroscopyonline.comresearchgate.netnih.gov These well-defined, monoisotopic peaks extend over a broad mass range, from a few hundred to over 20,000 m/z, making cesium iodide an ideal calibrant for techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. spectroscopyonline.comresearchgate.netnih.gov

While this compound shares the property of having a high molecular weight cesium cation, its application and validation as a routine mass spectrometry standard are not as established as that of cesium iodide. The preference for cesium iodide is well-documented in standard protocols and by instrument manufacturers. spectroscopyonline.com

The following table provides a comparative overview of cesium compounds in the context of mass analysis standards.

CompoundUse in Mass AnalysisMechanism/PropertiesPrevalence
This compound Noted as a potential standard.General properties as a cesium salt.Not widely documented or used.
Cesium Iodide Widely used as a calibrant.Forms stable, high-mass cluster ions ((CsI)nCs⁺).Standard calibrant for ESI and MALDI MS.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.